molecular formula C8H17NO4 B3060036 1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid hydrate CAS No. 1609402-97-2

1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid hydrate

Cat. No.: B3060036
CAS No.: 1609402-97-2
M. Wt: 191.22
InChI Key: MQRQLOJKGUSYQK-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid hydrate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a hydroxyethyl group and a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-4-piperidinecarboxylic acid hydrate typically involves the reaction of piperidine with ethylene oxide, followed by carboxylation. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Piperidine} + \text{Ethylene Oxide} \rightarrow \text{1-(2-Hydroxyethyl)piperidine} ] [ \text{1-(2-Hydroxyethyl)piperidine} + \text{CO}_2 \rightarrow \text{1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and hydration to obtain the final product in its hydrated form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Formation of 1-(2-carboxyethyl)-4-piperidinecarboxylic acid.

    Reduction: Formation of 1-(2-hydroxyethyl)-4-piperidinemethanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-4-piperidinecarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing a nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A buffering agent commonly used in biological research.

Uniqueness: 1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid hydrate is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)piperidine-4-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.H2O/c10-6-5-9-3-1-7(2-4-9)8(11)12;/h7,10H,1-6H2,(H,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRQLOJKGUSYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCO.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609402-97-2
Record name 4-Piperidinecarboxylic acid, 1-(2-hydroxyethyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609402-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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